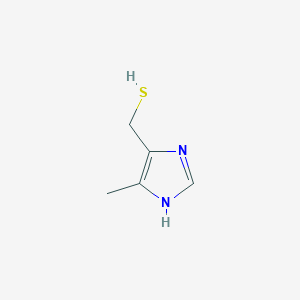

(5-Methyl-1H-imidazol-4-yl)methanethiol

CAS No.: 70334-05-3

Cat. No.: VC14308161

Molecular Formula: C5H8N2S

Molecular Weight: 128.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70334-05-3 |

|---|---|

| Molecular Formula | C5H8N2S |

| Molecular Weight | 128.20 g/mol |

| IUPAC Name | (5-methyl-1H-imidazol-4-yl)methanethiol |

| Standard InChI | InChI=1S/C5H8N2S/c1-4-5(2-8)7-3-6-4/h3,8H,2H2,1H3,(H,6,7) |

| Standard InChI Key | GCYDEHNKSNMNMN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(N=CN1)CS |

Introduction

Structural and Chemical Identity

Molecular Architecture

The imidazole ring is a five-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3. In (5-methyl-1H-imidazol-4-yl)methanethiol, substituents include:

-

Methyl group at position 5.

-

Methanethiol group (-CH2SH) at position 4.

The thiol group introduces significant chemical reactivity, including nucleophilic character and the ability to form disulfide bonds. The molecular formula is C5H8N2S, with a molecular weight of 128.19 g/mol.

Table 1: Comparative Structural Data for Related Imidazole Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group |

|---|---|---|---|

| (5-Methyl-1H-imidazol-4-yl)methanethiol | C5H8N2S | 128.19 | -CH2SH |

| (4-Methyl-1H-imidazol-5-yl)methanol HCl | C5H9ClN2O | 148.59 | -CH2OH |

| (5-Methyl-1-trityl-1H-imidazol-4-yl)methanol | C24H22N2O | 354.44 | -CH2OH (protected) |

Synthesis and Manufacturing

Thiolation of Hydroxymethyl Precursors

A starting material such as 4-hydroxymethyl-5-methylimidazole could undergo thiolation. For example:

-

Tosylation: Reacting the alcohol with tosyl chloride (TsCl) to form a tosylate intermediate.

-

Nucleophilic Displacement: Substituting the tosylate group with a thiol using sodium hydrosulfide (NaSH) or thiourea .

This method mirrors the reaction in , where 4-hydroxymethyl-5-methylimidazole hydrochloride was reacted with cysteamine hydrochloride to introduce a thiomethyl group. Adapting this approach with a simpler thiolating agent could yield the target compound.

Physicochemical Properties

Estimated Characteristics

Based on analogous compounds:

-

Solubility: Thiols generally exhibit lower solubility in water compared to alcohols due to hydrophobic interactions. The hydrochloride salt of the related methanol derivative has a solubility of 6.42 mg/mL , suggesting the free thiol may require organic solvents (e.g., DMF, ethanol).

-

Acidity: The thiol group’s pKa is estimated at ~8–10, making it deprotonated under physiological conditions.

-

Stability: Thiols are prone to oxidation, necessitating storage under inert atmospheres.

Applications and Uses

Pharmaceutical Intermediate

Thiol-containing imidazoles are valuable in drug discovery. For example:

-

Antiviral Agents: Imidazole-thiol hybrids have shown activity against RNA viruses .

-

Enzyme Inhibitors: The thiol group can coordinate metalloenzymes or form disulfide bonds with cysteine residues.

Coordination Chemistry

The thiol group acts as a ligand for transition metals, enabling applications in catalysis or materials science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume